![molecular formula C19H20F2N2O3S B2858234 N-(3,4-difluorophenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide CAS No. 1021089-94-0](/img/structure/B2858234.png)
N-(3,4-difluorophenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide
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Overview
Description
N-(3,4-difluorophenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide, commonly known as DFP-10825, is a novel small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Anti-Fibrotic Activity
This compound has shown promise in the field of anti-fibrotic therapy. Fibrosis is a pathological condition characterized by excessive tissue scarring due to the accumulation of extracellular matrix proteins. The compound’s derivatives have been found to exhibit better anti-fibrotic activities than some existing drugs, such as Pirfenidone and Bipy55′DC . They effectively inhibit the expression of collagen and the content of hydroxyproline in cell culture medium, indicating potential as novel anti-fibrotic drugs.
Antimicrobial Properties
Benzimidazole molecules, which share a similar structural motif with our compound of interest, are effective against various strains of microorganisms. This suggests that the compound could be explored for its antimicrobial properties, potentially leading to the development of new antibiotics or antiseptic agents .
Antitumor Potential
Compounds with a pyrimidine core, which is structurally related to our compound, have been reported to exhibit antitumor activities. This opens up research possibilities for the compound as a chemotherapeutic agent, targeting specific cancer cell lines and studying its efficacy in tumor suppression .
Pharmacological Synthesis
The compound can be used as a building block in the synthesis of novel heterocyclic compounds with potential biological activities. It can be incorporated into larger molecular frameworks to create diverse pharmacologically active substances .
Drug Discovery
As a part of medicinal chemistry, the compound can be employed in the design of privileged structures. Its derivatives can be synthesized and evaluated for a wide range of pharmacological activities, contributing to the discovery of new drugs .
Chemical Biology
In chemical biology, the compound can be used to study molecular interactions based on its structure and physicochemical properties. It can help in understanding the biological effects of drugs and their utilization .
Computational Chemistry Applications
The compound can be used in computational chemistry to model interactions with biological targets. This can aid in predicting the efficacy and safety of potential drugs before they are synthesized .
Molecular Docking Studies
Molecular docking studies can be conducted with this compound to predict how it interacts with various enzymes and receptors. This is crucial in drug design, allowing researchers to identify promising candidates for further development .
Mechanism of Action
Target of Action
Similar compounds have been found to targetanaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . These kinases play crucial roles in cell growth and differentiation .
Mode of Action
It’s known that kinase inhibitors, like the ones mentioned above, work by binding to the kinase and inhibiting its activity, which can lead to a decrease in cell proliferation and induce cell death .
Biochemical Pathways
Kinase inhibitors generally affect pathways related to cell growth and proliferation .
Result of Action
Kinase inhibitors generally result in decreased cell proliferation and can induce cell death .
properties
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3,4-difluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O3S/c20-17-10-9-14(12-18(17)21)22-19(24)13-15-6-4-5-11-23(15)27(25,26)16-7-2-1-3-8-16/h1-3,7-10,12,15H,4-6,11,13H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVCFTPYLVOABT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)NC2=CC(=C(C=C2)F)F)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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